An In-depth Technical Guide to the Chemical Properties and Stability of Estrone-13C3
An In-depth Technical Guide to the Chemical Properties and Stability of Estrone-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Estrone-13C3, a stable isotope-labeled form of the natural estrogen, estrone (B1671321). This document is intended to be a valuable resource for professionals in research, and drug development who utilize Estrone-13C3 as an internal standard for quantitative analysis or as a tracer in metabolic studies.
Core Chemical Properties
Estrone-13C3 is a synthetic derivative of estrone where three carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based applications. The fundamental chemical properties of Estrone-13C3 are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₃C₁₅H₂₂O₂ | [1][2] |
| Molecular Weight | 273.34 g/mol | [1][2][3] |
| CAS Number | 1241684-29-6 | [1][2][3] |
| Unlabeled CAS Number | 53-16-7 | [1][2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 258-260 °C | [3] |
| Chemical Purity | Typically ≥98% | [1][2][3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |
Stability and Storage
| Form | Recommended Storage Conditions | Shelf Life | Source(s) |
| Neat/Powder | Store at -20°C. Protect from light. | 3 years at -20°C, 2 years at 4°C | [3][4] |
| In Solution (e.g., Methanol) | Store in freezer (-20°C). Protect from light. | 6 months at -80°C, 1 month at -20°C | [1][4] |
| Room Temperature | Store away from light and moisture. (for neat solid) | Not specified for long-term | [2] |
General Stability Considerations:
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Temperature: As indicated by the recommended storage conditions, lower temperatures are optimal for long-term stability, particularly when in solution.
-
Light: Estrone and its derivatives can be susceptible to photodegradation. Therefore, protection from light is a critical factor in maintaining the stability of Estrone-13C3.
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Chemical Reactivity: As a ketone and a phenol, estrone can undergo reactions typical of these functional groups. However, under proper storage conditions, the compound is chemically stable. The isotopic labeling with ¹³C does not significantly alter its chemical reactivity compared to the unlabeled analogue.
Degradation Pathways
The degradation of Estrone-13C3 is expected to follow the same pathways as unlabeled estrone. The primary routes of metabolism and degradation occur in biological systems and through environmental exposure.
Metabolic Pathways: In vivo, estrone undergoes extensive metabolism, primarily in the liver.[5][6] Key metabolic transformations include:
-
Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation at various positions, with the 2- and 16α-positions being major routes.[6][7]
-
Reduction: The 17-keto group can be reduced to a hydroxyl group, converting estrone to estradiol.[7]
-
Conjugation: The hydroxyl group can be conjugated with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion.[7]
Environmental Degradation: In the environment, estrone can be degraded by microorganisms in soil and water.[8][9] The degradation pathways often involve hydroxylation and subsequent ring cleavage.[8]
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of Estrone-13C3 are not publicly available, a general approach based on established guidelines for drug substance stability testing (e.g., ICH Q1A(R2)) would be appropriate. Such a study would typically involve:
-
Sample Preparation: Prepare solutions of Estrone-13C3 in relevant solvents at known concentrations.
-
Stress Conditions: Expose the samples to a range of conditions, including elevated temperature, high humidity, and intense light.
-
Time Points: Analyze the samples at predefined time intervals.
-
Analytical Method: Use a validated stability-indicating method, such as LC-MS/MS, to quantify the amount of Estrone-13C3 remaining and to detect any degradation products.
-
Data Analysis: Determine the degradation rate and identify any significant degradation products.
A study on the degradation of estrone in soil utilized Estrone-13C3 as an internal standard. The extraction protocol involved spiking the soil samples with a known amount of Estrone-13C3, followed by extraction with methanol (B129727), sonication, and centrifugation. The final extract was then analyzed by HPLC.[9]
Visualizations
General Workflow for Quantitative Analysis using Estrone-13C3
The primary application of Estrone-13C3 is as an internal standard in quantitative mass spectrometry. The following diagram illustrates a typical workflow.
References
- 1. Estrone (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9148-C [isotope.com]
- 2. Estrone (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-9148-0.001 [isotope.com]
- 3. Estron-2,3,4-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinPGx [clinpgx.org]
- 6. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 7. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrone Degradation in Soil as Affected by Three Soil Groups [mdpi.com]
